Silane, tris(1-methylethyl)(2-propynyl)-
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Overview
Description
Silane, tris(1-methylethyl)(2-propynyl)- is a chemical compound with the molecular formula C12H26Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of three 1-methylethyl groups and one 2-propynyl group attached to the silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, tris(1-methylethyl)(2-propynyl)- typically involves the reaction of a silicon-containing precursor with appropriate organic reagents. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. This reaction is often catalyzed by transition metals such as platinum or rhodium.
Industrial Production Methods
In industrial settings, the production of Silane, tris(1-methylethyl)(2-propynyl)- may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions
Silane, tris(1-methylethyl)(2-propynyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, donating hydride ions.
Substitution: The organic groups attached to the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or alkoxides are often employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different organic groups.
Substitution: Silanes with substituted organic groups.
Scientific Research Applications
Silane, tris(1-methylethyl)(2-propynyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of Silane, tris(1-methylethyl)(2-propynyl)- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The silicon atom can form stable bonds with a wide range of organic and inorganic groups, allowing it to participate in diverse chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Silane, tris(1-methylethyl)-: Similar structure but lacks the 2-propynyl group.
Silane, trimethyl-2-propynyl-: Contains three methyl groups instead of 1-methylethyl groups.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Uniqueness
Silane, tris(1-methylethyl)(2-propynyl)- is unique due to the presence of both 1-methylethyl and 2-propynyl groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a broader range of chemical reactions compared to similar compounds.
Properties
IUPAC Name |
tri(propan-2-yl)-prop-2-ynylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Si/c1-8-9-13(10(2)3,11(4)5)12(6)7/h1,10-12H,9H2,2-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVBFRFNXYSTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](CC#C)(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437168 |
Source
|
Record name | Silane, tris(1-methylethyl)(2-propynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144272-12-8 |
Source
|
Record name | Silane, tris(1-methylethyl)(2-propynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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